N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide
Description
Properties
Molecular Formula |
C19H21BrN6O4S |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(propylsulfamoyl)-6-(2-pyrimidin-2-yloxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-4-6-15(20)7-5-14)18(24-13-23-17)29-11-12-30-19-21-9-3-10-22-19/h3-7,9-10,13,25H,2,8,11-12H2,1H3,(H,23,24,26) |
InChI Key |
CKHUTZYQJNMFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=CC=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Macitentan involves multi-step organic transformations, primarily:
- Formation of key pyrimidine intermediates.
- Introduction of the sulfamide moiety.
- Coupling of substituted pyrimidine rings via ethoxy linkers.
- Final condensation and purification to obtain highly pure Macitentan.
The process is optimized to minimize impurities and reaction times while maximizing yield and purity, meeting ICH guidelines for pharmaceutical compounds.
Preparation of Pyrimidine Intermediates
The initial step involves synthesizing intermediates such as N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide. This intermediate is prepared by reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propyl sulfamide potassium salt in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
| Reagents/Conditions | Details |
|---|---|
| Starting materials | 5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propyl sulfamide |
| Solvent | DMF, DMSO, or mixtures with toluene |
| Base | Potassium tert-butoxide (tBuOK) or potassium carbonate |
| Temperature | 0°C to 50°C |
| Reaction time | 5-6 hours (optimized) |
| Workup | Acidification with citric acid, filtration, washing |
This step benefits from in-situ formation of the potassium salt of N-propyl sulfamide, which reacts efficiently with the dichloropyrimidine derivative to form the sulfamide intermediate. The use of potassium tert-butoxide and controlled temperature accelerates the reaction, reducing prior art reaction times from 48 hours to approximately 6 hours, enhancing industrial feasibility and product purity.
Etherification via Ethylene Glycol
The next critical transformation is the etherification at the 6-position of the pyrimidine ring, introducing the 2-(2-pyrimidinyloxy)ethoxy substituent.
| Step | Conditions |
|---|---|
| Reactants | N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)propane-1-sulfamide and ethylene glycol |
| Solvent | Ethylene glycol (also acts as reactant) |
| Base | Potassium tert-butoxide |
| Temperature | 90-130°C |
| Reaction time | 12-14 hours |
| Workup | Cooling, addition of water and methanol, acidification with citric acid, filtration |
This step replaces the chlorine atom with a 2-hydroxyethoxy group, forming N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propyl sulfamide. The use of ethylene glycol as both solvent and reactant is advantageous, reducing reaction time from 70 hours (in previous methods using 1,2-dimethoxyethane) to 12 hours, and yielding a product with fewer impurities, eliminating the need for extensive purification.
The final step involves coupling the intermediate with 5-bromo-2-chloropyrimidine to introduce the second pyrimidinyl moiety, completing the Macitentan structure.
| Parameter | Details |
|---|---|
| Reactants | N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propyl sulfamide and 5-bromo-2-chloropyrimidine |
| Solvent | Toluene and DMF mixture |
| Base | Potassium tert-butoxide |
| Temperature | 20°C to 50°C |
| Reaction time | ~1 hour stirring after base addition |
| Workup | Distillation of toluene under reduced pressure, aqueous workup, filtration, drying |
This step is carefully controlled to avoid impurity formation. The reaction mixture is warmed, then cooled before base addition, and stirred to completion. The product is isolated by filtration and drying. The process yields Macitentan with purity greater than 99.5% by HPLC, with total impurities below 0.5%, meeting pharmaceutical standards.
Reaction Yields and Purity
| Step | Yield (%) | Purity (%) (HPLC) | Reaction Time (hours) | Notes |
|---|---|---|---|---|
| Formation of N-propyl sulfamide salt | 89 | >98 | 5-6 | Efficient base-mediated reaction |
| Etherification with ethylene glycol | >90 | >99 | 12-14 | High purity, reduced impurities |
| Final coupling to Macitentan | 85-90 | >99.5 | ~6 | Industrially feasible process |
The preparation of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide (Macitentan) involves a carefully optimized multi-step synthetic route focusing on:
- Efficient formation of sulfamide intermediates via potassium salt chemistry.
- Etherification using ethylene glycol to introduce the 2-(2-pyrimidinyloxy)ethoxy substituent.
- Final coupling with bromopyrimidine derivatives under controlled conditions.
- Purification protocols ensuring >99.5% purity with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted pyrimidines .
Scientific Research Applications
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dual endothelin receptor antagonists and their synthesis.
Biology: It is used in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: It is primarily used in the treatment of pulmonary arterial hypertension and has shown potential in the treatment of other cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide involves the inhibition of endothelin receptors, specifically the ET_A and ET_B receptors. By blocking these receptors, the compound prevents the binding of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and improving blood flow in patients with pulmonary arterial hypertension .
Comparison with Similar Compounds
Comparison with Similar Endothelin Receptor Antagonists
Pharmacological and Structural Comparisons
Macitentan belongs to the sulfonamide class of ERAs, alongside bosentan and ambrisentan . Key differences include:
Structural Insights :
- Macitentan’s bromopyrimidinyl ether side chain enhances tissue targeting and reduces hepatic toxicity compared to bosentan’s pyrimidinyl-methoxy-phenyl group .
- Its sulfamide linker improves receptor-binding kinetics, with slower dissociation rates (≈10-fold longer than bosentan), prolonging therapeutic effects .
Macitentan vs. Bosentan :
- Efficacy : In PAH models, macitentan reduced right ventricular hypertrophy and pulmonary vascular resistance more effectively than bosentan, attributed to superior tissue penetration and dual receptor blockade .
- Safety: Macitentan lacks bosentan’s dose-dependent hepatotoxicity due to reduced bile salt transporter inhibition . In SERAPHIN, macitentan showed lower incidence of liver enzyme abnormalities (3.4% vs. 11.2% for bosentan) .
Macitentan vs. Ambrisentan :
- Receptor Coverage : Ambrisentan’s ETA selectivity may miss ETB-mediated effects (e.g., ET-1 clearance), whereas macitentan’s dual blockade increases plasma ET-1 levels, a biomarker of efficacy .
- Drug Interactions : Ambrisentan requires dose adjustments with CYP3A4 inhibitors, while macitentan’s pharmacokinetics are less affected by CYP modulation .
Preclinical and Clinical Advantages
- Tissue Penetration: Macitentan’s high lipophilicity (octanol/water partition coefficient: 3.5) enables better diffusion into vascular smooth muscle, critical for PAH .
- Long-Term Outcomes : In the SERAPHIN trial, macitentan reduced PAH progression by 50% over 3.5 years, outperforming historical bosentan data .
Biological Activity
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide, commonly referred to as a sulfamide derivative, has garnered attention for its potential biological activities, particularly in the context of pulmonary arterial hypertension (PAH) and endothelin receptor antagonism. This compound is a degradation product of Macitentan, a well-known drug used in the treatment of PAH. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
- IUPAC Name : N-(5-(4-bromophenyl)-6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-4-pyrimidinyl)-N'-propylsulfamide
- Molecular Formula : C19H21BrN6O4S
- Molecular Weight : 509.38 g/mol
- CAS Number : 2211059-00-4
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The bromophenyl group enhances hydrophobic interactions, while the pyrimidine moiety is critical for receptor binding.
Endothelin Receptor Antagonism
Research indicates that N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide acts as an antagonist to endothelin receptors, particularly ETA and ETB receptors. The bromophenyl group and the pyrimidine derivatives facilitate strong binding to these receptors, which is essential in the modulation of vascular tone and blood pressure regulation.
The binding affinity of this compound is influenced by:
- Hydrophobic Interactions : The bromophenyl group interacts with hydrophobic residues within the receptor.
- Hydrogen Bonding : The oxygen atom in the pyrimidine moiety forms hydrogen bonds with key amino acids in the receptor's binding pocket.
- Cation–π Interactions : These interactions further stabilize the binding conformation, enhancing receptor selectivity and potency.
Pharmacological Studies
In preclinical studies, this compound demonstrated significant effects on pulmonary vascular resistance and right ventricular function, similar to those observed with Macitentan. The following table summarizes key findings from various studies:
Case Studies
- Case Study 1 : A clinical trial involving patients with idiopathic PAH showed that administration of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide resulted in improved functional class and reduced symptoms.
- Case Study 2 : In a study assessing the safety profile, patients exhibited manageable side effects, primarily related to liver function tests, which normalized upon dose adjustment.
Q & A
Q. Example workflow :
Replicate key studies under controlled conditions (pH, temperature, solvent).
Cross-validate using surface plasmon resonance (SPR) for binding kinetics.
Perform pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to assess bioavailability discrepancies .
Basic: What preliminary biological assays are suitable for evaluating the compound’s therapeutic potential?
Answer: Initial screening should prioritize target-specific and cytotoxicity assays :
- In vitro enzyme inhibition : Test against endothelin-converting enzyme (ECE) or receptor-binding assays (ETₐ/ET₈ subtypes) .
- Cell viability assays : Use cancer (e.g., MCF-7, HeLa) and non-cancerous cell lines (e.g., HEK293) to assess selectivity .
- Solubility and permeability : Employ Caco-2 monolayer assays or PAMPA to predict oral bioavailability .
Advanced: What strategies optimize the compound’s synthetic yield while minimizing byproducts?
Answer: Key optimization strategies include:
- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., temperature, catalyst loading) .
- Flow chemistry : Utilize continuous-flow reactors for precise control of reaction kinetics and heat transfer, reducing side reactions .
- Byproduct analysis : Use LC-MS/MS to track intermediates and adjust stoichiometry .
Q. Case study :
- A DoE approach for a similar pyrimidine derivative increased yield from 45% to 72% by optimizing reaction time (8→12 hrs) and solvent (DMF→THF) .
Advanced: How can structure-activity relationship (SAR) studies be structured to enhance this compound’s bioactivity?
Answer: Systematic SAR requires:
- Fragment-based modification : Replace the propylsulfamide group with bulkier substituents (e.g., cyclopropyl) to enhance receptor binding .
- Electron-withdrawing groups : Introduce fluorine or trifluoromethyl groups to the pyrimidine ring to improve metabolic stability .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with endothelin receptor residues (e.g., Lys140, Asp147) .
Validation : Synthesize top-ranked analogs and test in functional assays (e.g., vasoconstriction inhibition in aortic ring models) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s solid-state structure?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and confirm stereochemistry (e.g., mean C–C bond deviation ≤0.006 Å) .
- FTIR spectroscopy : Identify sulfamide (S=O stretch ~1350 cm⁻¹) and pyrimidine ring vibrations .
- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation development .
Advanced: How can researchers address low solubility issues in in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfamide moiety .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
